Epoxy Exemestane (6-Beta Isomer)

Description

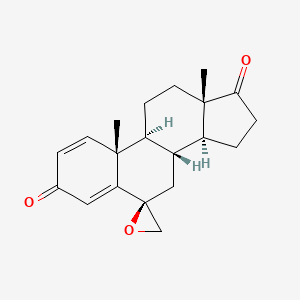

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(6R,8R,9S,10R,13S,14S)-10,13-dimethylspiro[7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-6,2'-oxirane]-3,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O3/c1-18-7-5-12(21)9-16(18)20(11-23-20)10-13-14-3-4-17(22)19(14,2)8-6-15(13)18/h5,7,9,13-15H,3-4,6,8,10-11H2,1-2H3/t13-,14-,15-,18+,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFNJDRLFFJDJAC-FLVPGIQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CC4(CO4)C5=CC(=O)C=CC35C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C[C@]4(CO4)C5=CC(=O)C=C[C@]35C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Epoxy Exemestane (6-Beta Isomer)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Epoxy Exemestane (6-Beta Isomer) is a significant metabolite of Exemestane, a third-generation, irreversible steroidal aromatase inhibitor. This guide elucidates the core mechanism of action of Epoxy Exemestane, focusing on its potent and irreversible inhibition of the aromatase enzyme (cytochrome P450 19A1). The presence of a 6-beta spiro epoxide moiety is the key structural feature responsible for its enhanced inhibitory activity compared to the parent compound. This document provides a comprehensive overview of its biochemical interactions, quantitative inhibitory data, detailed experimental methodologies for its characterization, and a discussion of its potential multi-target effects.

Core Mechanism of Action: Irreversible Aromatase Inhibition

The primary mechanism of action of Epoxy Exemestane (6-Beta Isomer) is the potent and irreversible inhibition of aromatase, the enzyme responsible for the final rate-limiting step in estrogen biosynthesis.[1] Aromatase converts androgens, such as androstenedione and testosterone, into estrogens (estrone and estradiol, respectively).[1] In hormone-receptor-positive breast cancers, estrogen is a key driver of tumor growth and proliferation through its interaction with the estrogen receptor (ER).[1]

The key to Epoxy Exemestane's potent activity lies in its unique 6-beta spiro epoxide ring. This epoxide group is highly reactive and is the target of a nucleophilic attack by a residue within the active site of the aromatase enzyme. This reaction results in the formation of a stable, covalent bond between the inhibitor and the enzyme, leading to its irreversible inactivation. This "suicide inhibition" mechanism ensures a sustained reduction in estrogen production, as new enzyme synthesis is required to restore aromatase activity.

Signaling Pathway of Aromatase Inhibition

The following diagram illustrates the central role of aromatase in estrogen synthesis and the inhibitory action of Epoxy Exemestane.

Caption: Aromatase converts androgens to estrogens, which promote tumor growth. Epoxy Exemestane irreversibly inhibits aromatase.

Quantitative Data: Aromatase Inhibition

Studies utilizing aromatase-overexpressing cell lines, such as the MCF-7aro breast cancer cell line, have been pivotal in quantifying the inhibitory potency of Epoxy Exemestane. The 6-beta isomer demonstrates a higher binding affinity and greater inhibitory effect compared to its parent compound, Exemestane.

| Compound | IC₅₀ (μM) in MCF-7aro cells | Target Enzyme Affinity (Ki) (μM) |

| Epoxy Exemestane (6-Beta Isomer) | 0.25 | 0.022 |

| Exemestane | 0.90 | 0.050 |

| Data sourced from studies on aromatase inhibition in MCF-7aro cells.[1] |

Experimental Protocols: Aromatase Inhibition Assay in MCF-7aro Cells

The following provides a detailed methodology for a common in vitro assay used to determine the aromatase inhibitory activity of compounds like Epoxy Exemestane.

Cell Culture and Maintenance

-

Cell Line: MCF-7aro, a human breast cancer cell line stably transfected to overexpress aromatase.

-

Growth Medium: Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, sodium pyruvate, and antibiotics (penicillin/streptomycin).

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂. For experiments, cells are often switched to a medium containing charcoal-stripped FBS to eliminate exogenous steroids.

Aromatase Activity Assay (Luciferase Reporter-Based)

This assay utilizes MCF-7aro cells that are also stably transfected with an Estrogen Response Element (ERE) driving a luciferase reporter gene (MCF-7aro/ERE). Aromatase activity is indirectly measured by the level of estrogen-induced luciferase expression.

-

Cell Seeding: MCF-7aro/ERE cells are seeded into 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The growth medium is replaced with a medium containing charcoal-stripped FBS. Cells are then treated with a range of concentrations of Epoxy Exemestane (or other test compounds) and a constant concentration of an androgen substrate (e.g., testosterone).

-

Incubation: The plates are incubated for a defined period (e.g., 24-48 hours) to allow for the conversion of testosterone to estradiol by aromatase and the subsequent activation of the ERE-luciferase reporter.

-

Cell Lysis and Luciferase Measurement: The cells are lysed, and a luciferase assay reagent is added. The luminescence, which is proportional to the amount of estrogen produced, is measured using a luminometer.

-

Data Analysis: The IC₅₀ value, the concentration of the inhibitor that reduces the luciferase activity by 50%, is calculated from the dose-response curve.

Experimental Workflow Diagram

Caption: Experimental workflow for determining the IC50 of aromatase inhibitors.

Multi-Target Potential: Interaction with Steroid Hormone Receptors

Emerging research suggests that Epoxy Exemestane and related metabolites may possess a more complex pharmacological profile, potentially interacting with other cellular targets beyond aromatase.

-

Androgen Receptor (AR) Agonism: There is evidence that metabolites of Exemestane can interact with the Androgen Receptor. For instance, 17-hydroexemestane, another metabolite, binds to the AR with a significantly higher affinity than the parent drug.[1] Furthermore, a structurally similar epoxy-derivative of Exemestane has been shown to have AR agonist (activating) properties.[1] This suggests that Epoxy Exemestane may also exert some of its biological effects through the AR signaling pathway, a possibility that warrants further investigation.

-

Estrogen Receptor (ER) Interaction: While the primary role of Epoxy Exemestane is to reduce estrogen levels, the potential for direct interaction with the Estrogen Receptor, either as an agonist or antagonist, is an area of active research for related compounds.

Logical Relationship of Multi-Target Action

Caption: Epoxy Exemestane's primary action and potential secondary targets.

Conclusion and Future Directions

Epoxy Exemestane (6-Beta Isomer) is a potent, irreversible inhibitor of aromatase, with its mechanism of action centered on the covalent modification of the enzyme's active site mediated by its 6-beta spiro epoxide ring. Its enhanced potency compared to Exemestane highlights the critical role of metabolic activation in drug efficacy. The potential for multi-target activity, particularly through modulation of the Androgen Receptor, presents an exciting avenue for future research. A deeper understanding of these off-target effects could provide a more complete picture of its pharmacological profile and may have implications for its therapeutic application and the development of next-generation endocrine therapies. Further studies are required to definitively characterize the binding affinities and functional activities of Epoxy Exemestane at these other steroid receptors.

References

The Role of Epoxy Exemestane (6-Beta Isomer) in Aromatase Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of epoxy exemestane (6-beta isomer), a potent metabolite of the third-generation aromatase inhibitor exemestane. It elucidates the compound's mechanism of action, presents comparative quantitative data on its inhibitory efficacy, and details the experimental protocols for its evaluation. Furthermore, this guide includes visualizations of key signaling pathways and experimental workflows to facilitate a comprehensive understanding of its role in aromatase inhibition, a critical therapeutic target in estrogen receptor-positive breast cancer.

Introduction

Exemestane is a steroidal, irreversible aromatase inhibitor widely used in the treatment of hormone-dependent breast cancer in postmenopausal women.[1] Its therapeutic effect is derived from the blockade of the aromatase enzyme (cytochrome P450 19A1), which is responsible for the final step in estrogen biosynthesis.[1] The metabolism of exemestane is a complex process, primarily mediated by cytochrome P450 enzymes, leading to the formation of various metabolites.[1] Among these, the 6-beta isomer of epoxy exemestane has demonstrated significant anti-aromatase activity, in some cases surpassing the potency of its parent compound.[1] This guide focuses on the critical role of this specific metabolite in aromatase inhibition.

Mechanism of Aromatase Inhibition

The primary mechanism of action for epoxy exemestane (6-beta isomer) is the potent and irreversible inhibition of the aromatase enzyme.[1] The key structural feature responsible for this enhanced activity is the spiro epoxide ring at the 6-beta position of the exemestane framework.[1] It is proposed that this epoxide group undergoes a nucleophilic attack by a residue within the active site of the aromatase enzyme, leading to the formation of a stable covalent bond.[1] This "suicide inhibition" results in the permanent inactivation of the enzyme, thereby blocking the conversion of androgens to estrogens.[2]

Signaling Pathway of Aromatase Inhibition

The following diagram illustrates the signaling pathway impacted by epoxy exemestane.

Quantitative Data on Aromatase Inhibition

Studies utilizing aromatase-overexpressing cell lines, such as MCF-7aro breast cancer cells, have been pivotal in quantifying the inhibitory potency of epoxy exemestane. The half-maximal inhibitory concentration (IC₅₀) and the equilibrium dissociation constant (Ki) are key metrics for this evaluation.

| Compound | IC₅₀ (μM) in MCF-7aro cells | Target Enzyme Affinity (Ki) (μM) |

| Exemestane | 0.90 | 0.050 |

| Epoxy Exemestane (6-Beta Isomer) | 0.25 | 0.022 |

Table 1: Comparative Aromatase Inhibition of Exemestane and its 6-Beta Isomer. Data sourced from Benchchem.[1]

The lower IC₅₀ and Ki values for the 6-beta isomer indicate a higher binding affinity and greater potency in inhibiting the aromatase enzyme compared to the parent drug, exemestane.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the aromatase inhibitory activity of epoxy exemestane (6-beta isomer).

Cell-Based Aromatase Inhibition Assay (IC₅₀ Determination)

This protocol outlines the determination of the IC₅₀ value in an aromatase-overexpressing human breast cancer cell line (MCF-7aro).

Detailed Steps:

-

Cell Culture: MCF-7aro cells are cultured in Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS), Penicillin (100 U/mL), Streptomycin (100 µg/mL), G418 (for stable transfection maintenance), and Hygromycin.[3] Cells should be maintained in a humidified incubator at 37°C with 5% CO₂ and passaged before reaching 85% confluency.[3]

-

Assay Preparation: Two days before the assay, the growth medium is replaced with an assay medium (phenol red-free MEM with 10% charcoal-stripped FBS) to reduce background estrogenic activity.[3] On the day of the assay, cells are harvested using trypsin-EDTA, resuspended in the assay medium, and seeded into 1536-well white, solid-bottom plates at a density of 1500 cells per well.[3]

-

Compound Addition: After a 5-hour incubation period to allow for cell attachment, various concentrations of epoxy exemestane (typically a serial dilution from nanomolar to micromolar range) are added to the wells. A known aromatase inhibitor, such as letrozole, should be used as a positive control.[3]

-

Substrate Incubation: Testosterone, the substrate for aromatase, is then added to each well to a final concentration of 0.5 nM. The plates are incubated for an additional 23.5 hours.[3]

-

Data Acquisition: Cell viability is first assessed using a reagent like CellTiter-Fluor™. Following a 30-minute incubation, fluorescence is measured. Subsequently, a luciferase assay reagent (e.g., ONE-Glo™) is added to measure the activity of the estrogen-responsive element (ERE)-driven luciferase reporter, which correlates with estrogen production. After a 30-minute incubation, luminescence is read.[3]

-

IC₅₀ Calculation: The luminescence readings are normalized to the cell viability data to account for any cytotoxic effects of the compound. The normalized data is then plotted against the logarithm of the inhibitor concentration. The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[4]

Tritiated Water Release Assay (for Cell-Free Aromatase Activity)

This assay provides a direct measure of aromatase enzyme activity and is suitable for determining the inhibitory potential of compounds on isolated enzyme preparations (e.g., human placental microsomes).

Principle: The assay utilizes [1β-³H]-androstenedione as a substrate. During the aromatization process, the tritium at the 1β position is stereospecifically removed, forming tritiated water (³H₂O). The amount of ³H₂O produced is directly proportional to the aromatase activity.

Protocol Outline:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing a phosphate buffer (pH 7.4), a source of aromatase enzyme (e.g., 50-100 µg of human placental microsomes), and an NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Inhibitor Addition: Add varying concentrations of epoxy exemestane or a control inhibitor to the reaction tubes.

-

Initiation of Reaction: Start the reaction by adding [1β-³H]-androstenedione (typically 100 nM).

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Termination of Reaction: Stop the reaction by adding a strong acid (e.g., trichloroacetic acid).

-

Separation of Tritiated Water: Add a charcoal-dextran suspension to adsorb the unreacted steroid substrate. Centrifuge the tubes to pellet the charcoal.

-

Quantification: Transfer the supernatant containing the ³H₂O to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor. The IC₅₀ value can then be determined as described previously.

Determination of the Inhibition Constant (Ki)

The Ki value, representing the binding affinity of the inhibitor to the enzyme, can be calculated from the IC₅₀ value using the Cheng-Prusoff equation for competitive inhibitors:

Ki = IC₅₀ / (1 + [S]/Km)

Where:

-

[S] is the concentration of the substrate used in the assay.

-

Km is the Michaelis-Menten constant for the substrate with the aromatase enzyme.

The Km value should be determined experimentally by measuring the initial reaction rates at various substrate concentrations and fitting the data to the Michaelis-Menten equation.

Molecular Docking Workflow

Molecular docking simulations provide valuable insights into the binding mode and interactions of epoxy exemestane within the active site of the aromatase enzyme.

Detailed Steps:

-

Protein Preparation: The three-dimensional crystal structure of human aromatase is obtained from the Protein Data Bank (PDB). Water molecules and any existing ligands are removed. Hydrogen atoms are added, and the protein structure is optimized for docking.[5]

-

Ligand Preparation: A 3D model of epoxy exemestane (6-beta isomer) is generated and its geometry is optimized using computational chemistry software.

-

Docking Simulation: A docking software package is used to predict the preferred binding orientation of epoxy exemestane within the active site of aromatase. The active site is typically defined based on the location of the heme group and the binding pocket of known substrates or inhibitors.[5]

-

Analysis: The results are analyzed to identify the most stable binding poses based on scoring functions that estimate the binding free energy. The interactions between the ligand and the amino acid residues of the active site (e.g., hydrogen bonds, hydrophobic interactions) are visualized and examined to understand the molecular basis of inhibition.[6]

Conclusion

Epoxy exemestane (6-beta isomer) is a highly potent, irreversible inhibitor of the aromatase enzyme. Its enhanced inhibitory activity compared to its parent compound, exemestane, underscores the importance of metabolic profiling in drug development. The experimental protocols and computational workflows detailed in this guide provide a framework for the continued investigation and characterization of this and other novel aromatase inhibitors. A thorough understanding of the structure-activity relationships and mechanisms of action of such compounds is crucial for the design of next-generation therapies for hormone-dependent breast cancer.

References

- 1. A quick method for the determination of inhibition constants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel method for measuring aromatase activity in tissue samples by determining estradiol concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New aromatase assay and its application for inhibitory studies of aminoglutethimide on microsomes of human term placenta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel aromatase inhibitors selection using induced fit docking and extra precision methods: Potential clinical use in ER-alpha-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Docking of Aromatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Chemical Properties of Epoxy Exemestane (6-Beta Isomer)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epoxy Exemestane (6-Beta Isomer), scientifically known as 6β-spirooxiranandrosta-1,4-diene-3,17-dione, is a significant metabolite of the third-generation aromatase inhibitor, Exemestane. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and biological activity. Detailed experimental protocols for its synthesis, characterization, and biological evaluation are presented, along with a discussion of its mechanism of action and potential role in cellular signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, pharmacology, and oncology drug development.

Chemical Structure and Identification

Epoxy Exemestane (6-Beta Isomer) is a steroidal compound derived from the androstane skeleton. It is characterized by the presence of a spiro-oxirane ring at the C-6 position with a beta configuration.

Table 1: Chemical Identification of Epoxy Exemestane (6-Beta Isomer)

| Identifier | Value |

| IUPAC Name | (6R,8R,9S,10R,13S,14S)-10,13-dimethylspiro[7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-6,2'-oxirane]-3,17-dione[1] |

| Synonyms | 6β-Spiro[androsta-1,4-diene-6,2'-oxiran]-3,17-dione, Exemestane beta-Spirooxirane[1] |

| CAS Number | 152764-31-3[1] |

| Molecular Formula | C₂₀H₂₄O₃[1][2] |

| Molecular Weight | 312.4 g/mol [1][2] |

| InChI Key | GFNJDRLFFJDJAC-FLVPGIQOSA-N[1] |

| SMILES | C[C@]12CC[C@H]3--INVALID-LINK--C[C@]4(CO4)C5=CC(=O)C=C[C@]35C[1] |

Physicochemical Properties

Table 2: Physicochemical Properties of Epoxy Exemestane (6-Beta Isomer)

| Property | Value | Source |

| XLogP3 | 2.1 | Computed by PubChem[1] |

| Polar Surface Area | 46.7 Ų | Computed by PubChem[1] |

| Hydrogen Bond Donors | 0 | Computed by PubChem[1] |

| Hydrogen Bond Acceptors | 3 | Computed by PubChem[1] |

| Rotatable Bond Count | 0 | Computed by PubChem[1] |

Note: Melting point, boiling point, and solubility data are not currently available in the cited literature.

Synthesis and Characterization

Epoxy Exemestane (6-Beta Isomer) is a metabolite of Exemestane, formed through the oxidation of the 6-methylene group. This biotransformation is primarily catalyzed by cytochrome P450 enzymes, specifically CYP3A4 and CYP1A1/2.[3] For research purposes, it can be chemically synthesized.

Representative Synthesis Protocol

While a detailed, step-by-step protocol for the synthesis of the 6-Beta isomer is not explicitly outlined in the available literature, a representative method for the epoxidation of an exocyclic methylene group on a steroidal backbone can be described as follows. This protocol is based on general methods for steroidal epoxide synthesis.

Experimental Workflow: Synthesis of a Steroidal Epoxide

Caption: A generalized workflow for the synthesis of steroidal epoxides.

Characterization Methods

The structure and stereochemistry of Epoxy Exemestane (6-Beta Isomer) can be unequivocally confirmed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the overall structure of the molecule. Nuclear Overhauser Effect Spectroscopy (NOESY) is crucial for confirming the beta stereochemistry of the epoxide ring by observing spatial proximities between protons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition of the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the carbonyl groups and the epoxide ring.

Biological Activity and Mechanism of Action

Epoxy Exemestane (6-Beta Isomer) is a potent, irreversible inhibitor of the aromatase enzyme (cytochrome P450 19A1). Aromatase is responsible for the final step in the biosynthesis of estrogens from androgens. By inhibiting this enzyme, Epoxy Exemestane (6-Beta Isomer) reduces the levels of circulating estrogens, which is a key therapeutic strategy in hormone-receptor-positive breast cancer.

Signaling Pathway: Aromatase Inhibition and Estrogen Synthesis

Caption: Aromatase inhibition by Epoxy Exemestane (6-Beta Isomer).

Experimental Protocol: Aromatase Inhibition Assay

The inhibitory activity of Epoxy Exemestane (6-Beta Isomer) on aromatase can be determined using a tritiated water release assay with human placental microsomes.

Experimental Workflow: Aromatase Inhibition Assay

References

Epoxy Exemestane (6-Beta Isomer) CAS number and synthesis route

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Epoxy Exemestane (6-Beta Isomer), a significant metabolite of the aromatase inhibitor Exemestane. The document details its chemical identity, including its CAS number, and presents a chemical synthesis route. Experimental protocols for key reactions are provided, along with a summary of relevant quantitative data. Furthermore, this guide includes diagrammatic representations of the synthesis pathway to facilitate a deeper understanding of the chemical transformations involved.

Introduction

Exemestane is a third-generation, irreversible steroidal aromatase inhibitor utilized in the treatment of hormone-receptor-positive breast cancer in postmenopausal women. Its therapeutic efficacy is derived from its ability to block the aromatase enzyme, thereby inhibiting the biosynthesis of estrogens. Upon administration, Exemestane undergoes extensive metabolism, leading to the formation of various derivatives. One of the key metabolites is the 6-beta epoxy isomer, scientifically known as 6β-spirooxiranandrosta-1,4-diene-3,17-dione. Research has indicated that this metabolite also possesses biological activity, making its synthesis and characterization a subject of scientific interest.

Chemical Identification

A clear identification of Epoxy Exemestane (6-Beta Isomer) is crucial for research and regulatory purposes. The key identifiers for this compound are summarized in the table below.

| Identifier | Value | Citation |

| Chemical Name | 6β-spirooxiranandrosta-1,4-diene-3,17-dione | [1][2] |

| CAS Number | 152764-31-3 | [1][2] |

| Molecular Formula | C₂₀H₂₄O₃ | [2] |

| Molecular Weight | 312.41 g/mol | [2] |

Synthesis Route

The chemical synthesis of Epoxy Exemestane (6-Beta Isomer) involves the stereoselective epoxidation of the exocyclic double bond of Exemestane. A key publication by Varela et al. (2014) describes the synthesis of this compound.[3] The general synthetic approach starts from the commercially available Androst-4-ene-3,17-dione.

A proposed synthesis route is outlined below:

-

Introduction of the 6-methylene group: Androst-4-ene-3,17-dione is converted to 6-methyleneandrost-4-ene-3,17-dione.

-

Dehydrogenation: The introduction of a double bond at the C1-C2 position to yield Exemestane (6-methyleneandrosta-1,4-diene-3,17-dione).

-

Stereoselective Epoxidation: The final step is the epoxidation of the 6-methylene group to form the desired 6-beta spirooxirane ring.

The following diagram, generated using the DOT language, illustrates this synthetic pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Epoxy Exemestane (6-Beta Isomer) | 152764-31-3 | Benchchem [benchchem.com]

- 3. Exemestane metabolites: Synthesis, stereochemical elucidation, biochemical activity and anti-proliferative effects in a hormone-dependent breast cancer cell line. | Semantic Scholar [semanticscholar.org]

In Vivo Formation of Epoxy Exemestane (6-Beta Isomer): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Exemestane, a steroidal aromatase inhibitor, undergoes extensive metabolism in vivo, leading to the formation of various metabolites. Among these is the 6-beta isomer of epoxy exemestane, scientifically known as 6β-spirooxiranandrosta-1,4-diene-3,17-dione. This technical guide provides a comprehensive overview of the in vivo formation of this specific metabolite. While in vivo quantitative data for epoxy exemestane (6-beta isomer) in humans is limited, this document synthesizes the available information on its enzymatic formation, potent biological activity, and potential metabolic fate. Furthermore, it outlines detailed experimental protocols for its potential identification and quantification, and visualizes the key metabolic pathways and experimental workflows.

Introduction

Exemestane is an irreversible steroidal aromatase inhibitor used in the treatment of estrogen receptor-positive breast cancer in postmenopausal women. Its mechanism of action involves the permanent inactivation of the aromatase enzyme, which is responsible for the peripheral conversion of androgens to estrogens. The clinical efficacy of exemestane is well-established; however, its complex in vivo metabolism contributes to a broader pharmacological profile that includes the formation of active metabolites.

One such metabolite of interest is epoxy exemestane (6-beta isomer). This compound is formed through the oxidation of the exocyclic methylene group at the C-6 position of the parent drug. Notably, in vitro studies have demonstrated that this metabolite possesses significantly greater aromatase inhibitory potency than exemestane itself, highlighting the importance of understanding its formation and biological activity.

Enzymatic Formation of Epoxy Exemestane (6-Beta Isomer)

The in vivo conversion of exemestane to its 6-beta epoxy isomer is an oxidative process primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.

Key Enzymes Involved:

-

CYP3A4: This is the major enzyme responsible for the oxidative metabolism of exemestane.[1] In vitro studies with human liver preparations have confirmed the central role of CYP3A4 in the biotransformation of exemestane.

-

CYP1A1/2: Research indicates that CYP1A1 and CYP1A2 isoforms also contribute to the epoxidation of the C-6 methylene group of exemestane to form the epoxy derivative.

The reaction involves the insertion of an oxygen atom across the double bond of the 6-methylene group, resulting in the formation of a stable spiro-oxirane ring at the C-6 position with a beta stereochemistry.

Quantitative Data

Direct in vivo quantitative data for epoxy exemestane (6-beta isomer) in human plasma or urine is not extensively reported in the available scientific literature. Comprehensive metabolomic studies of exemestane in patients have successfully quantified the parent drug and other major metabolites, but have not specifically reported concentrations of the 6-beta epoxy isomer. This suggests that it may be a minor or transient metabolite in humans, or that the analytical methods employed were not optimized for its detection.

For context, the pharmacokinetic parameters of the parent drug, exemestane, and its major active metabolite, 17-hydroexemestane, are presented below.

Table 1: Pharmacokinetic Parameters of Exemestane in Postmenopausal Women (Single 25 mg Oral Dose)

| Parameter | Value | Reference |

| Cmax (ng/mL) | 17.9 ± 4.1 | --INVALID-LINK-- |

| Tmax (hr) | 1.2 ± 0.6 | --INVALID-LINK-- |

| AUC (ng·hr/mL) | 75.4 ± 20.9 | --INVALID-LINK-- |

| Terminal Half-life (hr) | ~24 | --INVALID-LINK-- |

Table 2: In Vitro Biological Activity of Exemestane and Epoxy Exemestane (6-Beta Isomer)

| Compound | Aromatase Inhibition IC50 (µM) in MCF-7aro cells | Reference |

| Exemestane | 0.90 | [2] |

| Epoxy Exemestane (6-Beta Isomer) | 0.25 | [2] |

Experimental Protocols

While specific in vivo quantification methods for epoxy exemestane (6-beta isomer) are not widely published, a robust analytical approach can be designed based on established methodologies for other steroidal metabolites.

Synthesis and Characterization of Analytical Standard

A crucial prerequisite for quantitative analysis is the availability of a pure analytical standard of 6β-spirooxiranandrosta-1,4-diene-3,17-dione.

-

Synthesis: The synthesis of epoxy exemestane (6-beta isomer) has been described in the literature, typically involving the epoxidation of exemestane using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA).

-

Characterization: The synthesized standard must be rigorously characterized to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the chemical structure and confirming the stereochemistry of the epoxide ring.

-

Mass Spectrometry (MS): High-resolution mass spectrometry should be used to confirm the elemental composition.

-

Purity Analysis: Purity should be assessed by High-Performance Liquid Chromatography (HPLC) with UV or MS detection.

-

Quantification in Biological Matrices (Plasma/Urine) by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of steroid metabolites in complex biological matrices.

-

Sample Preparation:

-

Spiking with Internal Standard: To a known volume of plasma or urine, add a known amount of a suitable internal standard (e.g., a stable isotope-labeled version of epoxy exemestane or a structurally similar steroidal epoxide).

-

Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE):

-

LLE: Extract the analytes from the aqueous matrix into an immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).

-

SPE: Use a C18 or mixed-mode sorbent cartridge to retain the analytes, followed by washing to remove interferences and elution with an appropriate organic solvent.

-

-

Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen and reconstitute the residue in a solvent compatible with the LC mobile phase.

-

-

LC-MS/MS Conditions:

-

Liquid Chromatography:

-

Column: A C18 reversed-phase column is typically used for steroid analysis.

-

Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid or ammonium formate to improve ionization.

-

-

Mass Spectrometry:

-

Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard.

-

-

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Exemestane

Caption: Metabolic pathway of exemestane.

Experimental Workflow for Metabolite Quantification

Caption: General workflow for metabolite quantification.

Potential Downstream Metabolism

Once formed, the reactive epoxide ring of epoxy exemestane (6-beta isomer) makes it a substrate for further metabolic reactions. One probable pathway is Phase II conjugation, specifically glucuronidation. The enzyme UGT2B17 is known to be involved in the glucuronidation of other exemestane metabolites, such as 17-hydroexemestane.[3][4] It is plausible that UGT2B17 could also catalyze the conjugation of a glucuronic acid moiety to epoxy exemestane, facilitating its excretion from the body. However, direct experimental evidence for this specific reaction is currently lacking.

Conclusion

The in vivo formation of epoxy exemestane (6-beta isomer) is a recognized metabolic pathway for the aromatase inhibitor exemestane, primarily mediated by CYP3A4 and CYP1A1/2. This metabolite exhibits potent in vitro anti-aromatase activity, surpassing that of the parent drug. Despite its biological significance, there is a notable absence of in vivo quantitative data for this compound in human studies, suggesting it may be a minor or transient species. Future research employing highly sensitive and specific analytical methods, such as the LC-MS/MS protocol outlined in this guide, is warranted to elucidate the in vivo pharmacokinetics of epoxy exemestane (6-beta isomer) and its potential contribution to the overall clinical efficacy of exemestane. A deeper understanding of its formation, activity, and clearance will provide valuable insights for drug development professionals and researchers in the field of endocrine therapy.

References

- 1. Epoxy Exemestane (6-Beta Isomer) | 152764-31-3 | Benchchem [benchchem.com]

- 2. Identification and Quantification of Novel Major Metabolites of the Steroidal Aromatase Inhibitor, Exemestane - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Promiscuity and Quantitative Contribution of UGT2B17 in Drug and Steroid Metabolism Determined by Experimental and Computational Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

Pharmacological Profile of Epoxy Exemestane (6-Beta Isomer): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epoxy Exemestane (6-Beta Isomer), a significant metabolite of the third-generation aromatase inhibitor exemestane, exhibits a distinct pharmacological profile centered on the potent and irreversible inhibition of the aromatase enzyme. This technical guide provides a comprehensive overview of its mechanism of action, binding affinity, and the experimental methodologies used for its characterization. The document consolidates available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to serve as a resource for researchers in oncology and drug development. While in-depth clinical data for this specific metabolite remains to be established, its preclinical profile suggests a noteworthy contribution to the overall therapeutic effects of its parent compound, exemestane.

Introduction

Exemestane is a steroidal aromatase inhibitor widely used in the treatment of hormone receptor-positive breast cancer in postmenopausal women.[1] Its mechanism of action involves the irreversible inhibition of aromatase (cytochrome P450 19A1), the enzyme responsible for the final step in estrogen biosynthesis.[2] Exemestane undergoes extensive metabolism, leading to a variety of derivatives, among which the 6-beta spiro-epoxy isomer, Epoxy Exemestane, has garnered scientific interest. This document focuses on the pharmacological properties of this specific metabolite.

Mechanism of Action

The primary mechanism of action of Epoxy Exemestane (6-Beta Isomer) is the potent and irreversible inhibition of the aromatase enzyme.[3] The introduction of a spiro epoxide ring at the 6-beta position is a critical structural feature that facilitates a nucleophilic attack by a residue within the active site of the aromatase enzyme, leading to the formation of a stable covalent bond and subsequent enzyme inactivation.[3]

Beyond aromatase inhibition, metabolites of exemestane have been shown to interact with the androgen receptor (AR). While direct binding data for the 6-beta epoxy isomer is limited, the related metabolite, 17-hydroexemestane, demonstrates significant binding and activation of the AR.[4] This suggests a potential dual mechanism of action for exemestane's metabolites, contributing to both estrogen deprivation and androgenic signaling, which can have anti-proliferative effects in breast cancer cells.[4]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for Epoxy Exemestane (6-Beta Isomer) and its parent compound for comparison.

Table 1: In Vitro Aromatase Inhibition

| Compound | Assay System | IC50 | Reference |

| Epoxy Exemestane (6-Beta Isomer) | Human Placental Microsomes | 206 nM | [3] |

| Epoxy Exemestane (6-Beta Isomer) | MCF-7aro cells | 0.25 µM (250 nM) | [5] |

| Exemestane | Human Placental Microsomes | 27 nM | [3] |

Table 2: Molecular Docking and Binding Affinity

| Compound | Parameter | Value | Note |

| Epoxy Exemestane (6-Beta Isomer) | CDOCKER Interaction Energy | -34.7 kcal/mol | Weaker binding affinity compared to exemestane. |

| Exemestane | CDOCKER Interaction Energy | -42.3 kcal/mol |

Table 3: Androgen Receptor Binding Affinity (Related Metabolite)

| Compound | Receptor | IC50 | Reference |

| 17-hydroexemestane | Androgen Receptor | 10.44 nM | [4] |

| Dihydrotestosterone (DHT) | Androgen Receptor | 4.02 nM | [4] |

Experimental Protocols

Aromatase Inhibition Assay (Human Placental Microsomes)

This protocol outlines the determination of IC50 values for aromatase inhibition using human placental microsomes, a rich source of the enzyme.

Objective: To measure the concentration of an inhibitor that results in 50% inhibition of aromatase activity.

Materials:

-

Human placental microsomes

-

[1β-³H]-Androstenedione (substrate)

-

NADPH (cofactor)

-

Phosphate buffer (pH 7.4)

-

Test compound (Epoxy Exemestane)

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, NADPH, and human placental microsomes.

-

Add varying concentrations of the test compound to the reaction mixture.

-

Initiate the enzymatic reaction by adding the radiolabeled substrate, [1β-³H]-Androstenedione.

-

Incubate the mixture at 37°C for a defined period (e.g., 20 minutes).

-

Stop the reaction by adding an organic solvent (e.g., chloroform) to extract the steroids.

-

Separate the aqueous phase, which contains the released ³H₂O as a product of the aromatization reaction.

-

Measure the radioactivity in the aqueous phase using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[6]

Cell-Based Aromatase Inhibition Assay (MCF-7aro Cells)

This protocol describes an assay to evaluate aromatase inhibition within a cellular context using the MCF-7aro breast cancer cell line, which is stably transfected to overexpress aromatase.

Objective: To determine the potency of an inhibitor in a cellular environment.

Materials:

-

MCF-7aro cells

-

Cell culture medium (e.g., MEM) with charcoal-stripped fetal bovine serum (to remove endogenous steroids)

-

Testosterone (substrate)

-

Test compound (Epoxy Exemestane)

-

Reagents for a cell viability/proliferation assay (e.g., MTT, CellTiter-Glo®)

Procedure:

-

Seed MCF-7aro cells in 96-well plates and allow them to adhere overnight.

-

Replace the medium with fresh medium containing varying concentrations of the test compound.

-

Add testosterone to the wells to serve as the substrate for aromatase. The conversion of testosterone to estradiol by aromatase will stimulate cell proliferation.

-

Incubate the plates for a period of 4-6 days.

-

At the end of the incubation period, assess cell viability/proliferation using a standard assay (e.g., MTT).

-

The reduction in cell proliferation in the presence of the inhibitor reflects its ability to block estrogen production.

-

Calculate the percentage of inhibition of proliferation for each inhibitor concentration and determine the IC50 value.[5]

Androgen Receptor (AR) Competitive Binding Assay

This protocol provides a general framework for assessing the binding affinity of a compound to the androgen receptor.

Objective: To determine the concentration of a test compound that displaces 50% of a radiolabeled androgen from the AR.

Materials:

-

Source of AR (e.g., rat prostate cytosol, recombinant human AR)

-

Radiolabeled androgen (e.g., [³H]-DHT)

-

Test compound (e.g., exemestane metabolites)

-

Assay buffer

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the AR preparation and the radiolabeled androgen.

-

Add a range of concentrations of the unlabeled test compound.

-

Incubate the mixture to allow for competitive binding to reach equilibrium.

-

Separate the bound from the free radioligand (e.g., using dextran-coated charcoal or filtration).

-

Measure the amount of bound radioactivity using a scintillation counter.

-

The amount of bound radioactivity will decrease as the concentration of the test compound increases.

-

Calculate the IC50 value, which represents the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled androgen.[7]

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by Epoxy Exemestane and other steroidal aromatase inhibitors.

Caption: Aromatase Inhibition by Epoxy Exemestane (6-Beta Isomer).

Caption: Potential Androgen Receptor Activation by Exemestane Metabolites.

Pharmacokinetics and Metabolism

Epoxy Exemestane (6-Beta Isomer) is a product of the oxidative metabolism of exemestane, primarily mediated by cytochrome P450 enzymes CYP3A4 and CYP1A1/2.[3] Following oral administration, exemestane is rapidly absorbed and extensively metabolized.[1] While specific pharmacokinetic parameters for the 6-beta epoxy isomer are not well-defined in the literature, studies analyzing the metabolic profile of exemestane in patients have identified various metabolites in plasma and urine.[8] The presence of these metabolites suggests they may contribute to the overall pharmacological activity and potential side effects of exemestane treatment. Further research is needed to elucidate the specific absorption, distribution, metabolism, and excretion (ADME) properties of Epoxy Exemestane (6-Beta Isomer).

Conclusion and Future Directions

Epoxy Exemestane (6-Beta Isomer) is a potent, irreversible inhibitor of the aromatase enzyme, with in vitro studies confirming its significant activity. The potential for this and other exemestane metabolites to interact with the androgen receptor opens up avenues for understanding the broader pharmacological effects of steroidal aromatase inhibitors. While current data provides a solid foundation, further research is required to fully characterize its pharmacokinetic and pharmacodynamic profile in vivo. Specifically, dedicated studies on the ADME of this metabolite and its potential clinical significance are warranted. A deeper understanding of the contribution of individual metabolites to the efficacy and safety of exemestane could inform the development of next-generation endocrine therapies for hormone-responsive breast cancer.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Androgen Receptor Transactivation Assay for Detection of androgenic Agonist and Antagonist Activity of Chemicals using the stably transfected human 22Rv1/MMTV_GR-KO cell line | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]

- 3. Synthesis and aromatase inhibition by potential metabolites of exemestane (6-methylenandrosta-1,4-diene-3,17-dione) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The beneficial androgenic action of steroidal aromatase inactivators in estrogen-dependent breast cancer after failure of nonsteroidal drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exemestane metabolites: Synthesis, stereochemical elucidation, biochemical activity and anti-proliferative effects in a hormone-dependent breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Identification and Quantification of Novel Major Metabolites of the Steroidal Aromatase Inhibitor, Exemestane - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Epoxy Exemestane (6-Beta Isomer) in Hormone-Dependent Breast Cancer Research

Introduction

Hormone-receptor-positive (HR+) breast cancer, which accounts for approximately 75% of all breast cancer cases, is characterized by tumor growth that is dependent on the hormones estrogen and/or progesterone. In postmenopausal women, the primary source of estrogen is the conversion of androgens into estrogens by the enzyme aromatase (cytochrome P450 19A1) in peripheral tissues.[1][2] Consequently, inhibiting aromatase is a cornerstone of endocrine therapy for HR+ breast cancer.[3][4]

Exemestane is a third-generation, irreversible steroidal aromatase inhibitor widely used in the clinical setting.[5][6] It functions as a "suicide inhibitor," where it is processed by aromatase into a reactive intermediate that binds covalently and permanently to the enzyme's active site, leading to its inactivation.[1][] The metabolism of exemestane in the body is complex, producing various metabolites that may contribute to its overall therapeutic effect.[5][8] Among these is Epoxy Exemestane (6-Beta Isomer), a significant metabolite whose scientific name is 6β-spirooxiranandrosta-1,4-diene-3,17-dione.[8][9] This guide provides a detailed examination of Epoxy Exemestane (6-Beta Isomer), its mechanism of action, quantitative efficacy, and the experimental protocols used to evaluate its role in hormone-dependent breast cancer research.

Mechanism of Action

The biological activity of Epoxy Exemestane (6-Beta Isomer) is multifaceted, centered on its potent interaction with the estrogen biosynthesis pathway and potential modulation of other critical cellular signaling cascades.

Primary Mechanism: Irreversible Aromatase Inhibition

The principal mechanism of action for Epoxy Exemestane is the potent and irreversible inhibition of the aromatase enzyme.[9] This action is critically dependent on its unique chemical structure.

-

Role of the 6-Beta Spiro Epoxide Moiety: The introduction of a spiro epoxide ring at the 6-beta position is a key structural feature. This epoxide group is highly reactive and is proposed to undergo a nucleophilic attack by a residue within the aromatase active site.[9] This event results in the formation of a stable, covalent bond between the metabolite and the enzyme, leading to its permanent inactivation.[1][9] This "suicide inhibition" ensures a long-lasting suppression of estrogen synthesis, as restoration of enzyme function requires de novo protein synthesis.[2]

Caption: Mechanism of Aromatase Inhibition by Epoxy Exemestane.

Downstream Cellular Effects and Potential Secondary Mechanisms

The primary effect of aromatase inhibition is profound estrogen deprivation, which in turn triggers several downstream anti-cancer effects in hormone-dependent cells. Research on exemestane and its metabolites indicates that their biological activity extends beyond simple enzyme inactivation.

-

Induction of Apoptosis and Autophagy: Studies have shown that exemestane metabolites can suppress the growth of both sensitive and resistant estrogen receptor-positive breast cancer cells by inducing cell cycle arrest, apoptosis (programmed cell death) via the mitochondrial pathway, and autophagy.[8] This suggests that the efficacy of exemestane treatment may be dependent not only on estrogen deprivation but also on these direct pro-death cellular mechanisms initiated by its metabolites.

-

Androgen Receptor (AR) Agonism: There is evidence that exemestane and its metabolites can exert effects through the androgen receptor.[9] This is plausible given their steroidal structure, which is similar to androgens. In some contexts of breast cancer, activation of AR signaling can be inhibitory to tumor growth, suggesting a potential secondary anti-cancer mechanism.[9][10]

Caption: Downstream Cellular Effects of Epoxy Exemestane.

Quantitative Efficacy Data

The potency of aromatase inhibitors is typically quantified by their 50% inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. In vitro studies have established the IC50 values for Epoxy Exemestane and compared them to its parent compound.

| Compound | Enzyme Source | IC50 (nM) | Reference |

| Exemestane | Human Placental Aromatase | 27 | [11] |

| Epoxy Exemestane (6-Beta Isomer) | Human Placental Aromatase | 206 | [11] |

| Exemestane | MCF-7aro Cells | 900 | [5] |

| 17β-hydroxyexemestane (17-βHE) | MCF-7aro Cells | 250 | [5] |

Note: The data indicates that while Epoxy Exemestane (6-Beta Isomer) is an effective aromatase inhibitor, it is less potent than its parent compound, exemestane, in a human placental microsome assay.[11] However, it is important to recognize that different metabolites exhibit varying potencies and that the overall clinical efficacy of exemestane is likely a composite effect of the parent drug and its spectrum of active metabolites.[5]

Experimental Protocols

The evaluation of Epoxy Exemestane and other aromatase inhibitors involves a series of standardized in vitro and cell-based assays designed to quantify their enzymatic inhibition and anti-proliferative effects.

In Vitro Aromatase Inhibition Assay (Human Placental Microsomes)

This assay is a standard method for directly measuring a compound's ability to inhibit aromatase activity.

-

Objective: To determine the IC50 value of a test compound against purified or semi-purified aromatase.

-

Methodology:

-

Enzyme Source: Microsomes are isolated from fresh human term placenta via differential centrifugation. The protein concentration and cytochrome P450 content of the microsomal preparation are determined.[12]

-

Assay Principle: The assay measures the conversion of a radiolabeled androgen substrate (e.g., [1β-³H]-androst-4-ene-3,17-dione) to estrogen. Aromatization releases the ³H atom, which forms tritiated water (³H₂O).

-

Procedure: The placental microsomes are incubated at 37°C with the radiolabeled substrate, a NADPH-generating system (as a cofactor), and varying concentrations of the test compound (e.g., Epoxy Exemestane).

-

Measurement: The reaction is stopped, and the tritiated water is separated from the remaining radiolabeled substrate by methods such as charcoal-dextran stripping. The radioactivity of the aqueous phase is then measured using liquid scintillation counting.

-

Analysis: A dose-response curve is generated by plotting the percentage of aromatase inhibition against the logarithm of the inhibitor concentration. The IC50 value is calculated from this curve.[11]

-

Cell-Based Aromatase and Proliferation Assays (MCF-7aro Cells)

To assess the activity of inhibitors in a more biologically relevant context, researchers use breast cancer cell lines engineered to overexpress aromatase.

-

Objective: To evaluate a compound's ability to inhibit aromatase activity and cell growth in a live-cell model of hormone-dependent breast cancer.

-

Cell Line: MCF-7aro cells are a commonly used model. They are derived from the estrogen receptor-positive MCF-7 breast cancer cell line and have been stably transfected to overexpress the human aromatase gene.[13][14]

-

Methodology (Aromatase Activity):

-

MCF-7aro cells are cultured in a steroid-free medium and then treated with an androgen substrate (e.g., androstenedione or testosterone) and various concentrations of the test compound.

-

The amount of estrogen (estradiol) produced and secreted into the culture medium is quantified using a specific and sensitive method like radioimmunoassay (RIA) or ELISA.

-

Inhibition is calculated relative to untreated control cells, and an IC50 is determined.[5]

-

-

Methodology (Cell Viability/Proliferation - MTT Assay):

-

MCF-7aro cells are seeded in multi-well plates and allowed to adhere.

-

The cells are treated with the test compound at various concentrations for a defined period (e.g., 24, 48, or 72 hours).[5]

-

At the end of the incubation, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

Viable, metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.

-

The formazan crystals are dissolved with a solubilizing agent (e.g., DMSO), and the absorbance of the solution is measured with a spectrophotometer.

-

The absorbance is directly proportional to the number of viable cells, allowing for the assessment of the compound's anti-proliferative effects.[15]

-

Caption: General Experimental Workflow for Aromatase Inhibitor Evaluation.

Conclusion

Epoxy Exemestane (6-Beta Isomer) is a key metabolite of the clinically important aromatase inactivator, exemestane. Its primary mechanism of action is the irreversible inhibition of the aromatase enzyme, driven by its reactive 6β-spirooxirane moiety. While in vitro data suggests it is less potent than its parent compound, its contribution to the overall therapeutic profile of exemestane cannot be understated. Furthermore, emerging evidence that exemestane metabolites can induce apoptosis and autophagy highlights additional anti-cancer activities beyond estrogen deprivation. A thorough understanding of the distinct biological profiles of such metabolites is crucial for drug development professionals and researchers seeking to optimize endocrine therapies and overcome resistance in hormone-dependent breast cancer. Continued investigation into the specific signaling pathways modulated by Epoxy Exemestane will further elucidate its role in breast cancer treatment.

References

- 1. What is the mechanism of Exemestane? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. komen.org [komen.org]

- 4. my.clevelandclinic.org [my.clevelandclinic.org]

- 5. Exemestane metabolites: Synthesis, stereochemical elucidation, biochemical activity and anti-proliferative effects in a hormone-dependent breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aromatase inhibitors in breast cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Exemestane metabolites suppress growth of estrogen receptor-positive breast cancer cells by inducing apoptosis and autophagy: A comparative study with Exemestane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Epoxy Exemestane (6-Beta Isomer) | 152764-31-3 | Benchchem [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and aromatase inhibition by potential metabolites of exemestane (6-methylenandrosta-1,4-diene-3,17-dione) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. epa.gov [epa.gov]

- 13. Aromatase Inhibition: Translation into a Successful Therapeutic Approach | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 14. NEW EXPERIMENTAL MODELS FOR AROMATASE INHIBITOR RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Discovery and Significance of Epoxy Exemestane (6-Beta Isomer)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Exemestane, a third-generation steroidal aromatase inhibitor, is a cornerstone in the treatment of hormone receptor-positive breast cancer in postmenopausal women. Its clinical efficacy is attributed to the irreversible inhibition of aromatase (cytochrome P450 19A1), the enzyme responsible for the final step of estrogen biosynthesis. While the parent drug's activity is well-documented, emerging research has highlighted the significant biological activity of its metabolites. This technical guide focuses on a key metabolite, Epoxy Exemestane (6-Beta Isomer), providing a comprehensive overview of its discovery, synthesis, mechanism of action, and clinical significance. This document consolidates quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways to serve as a valuable resource for researchers in oncology, pharmacology, and medicinal chemistry.

Discovery and Significance

The discovery of Epoxy Exemestane (6-Beta Isomer), scientifically known as 6β-spirooxiranandrosta-1,4-diene-3,17-dione, stemmed from investigations into the complex metabolic fate of exemestane.[1][2] Initially, the therapeutic effects of exemestane were primarily attributed to the parent compound. However, further studies revealed that exemestane undergoes extensive metabolism, leading to the formation of various metabolites, some of which possess significant biological activity.[2]

Epoxy Exemestane (6-Beta Isomer) is formed through the oxidation of the 6-methylene group of exemestane, a reaction predominantly catalyzed by the cytochrome P450 enzymes CYP3A4 and CYP1A1/2 in the liver.[1] This metabolite has garnered significant interest due to its potent anti-aromatase activity, in some cases rivaling or even exceeding that of the parent drug, exemestane.[1] The investigation of such active metabolites is crucial for a complete understanding of a drug's pharmacological profile, including its efficacy, duration of action, and potential for drug-drug interactions.[1]

Quantitative Data

The following tables summarize the key quantitative data for Epoxy Exemestane (6-Beta Isomer) in comparison to its parent compound, exemestane, and other relevant metabolites.

Table 1: Physicochemical Properties

| Property | Exemestane | Epoxy Exemestane (6-Beta Isomer) |

| Molecular Formula | C20H24O2 | C20H24O3 |

| Molecular Weight | 296.41 g/mol | 312.41 g/mol |

| Key Structural Feature | 6-methylene group | Spiro-oxirane ring at C-6 |

| CAS Number | 107868-30-4 | 152764-31-3 |

Table 2: In Vitro Aromatase Inhibitory Activity

| Compound | IC50 (Human Placental Aromatase) | IC50 (MCF-7aro cells) | Ki (MCF-7aro cells) |

| Exemestane | 27 nM | 0.90 µM | 0.050 µM |

| Epoxy Exemestane (6-Beta Isomer) | 206 nM | 0.25 µM | 0.022 µM |

| 17β-hydroxyexemestane | 69 nM | 0.25 µM | Not Reported |

IC50: Half-maximal inhibitory concentration. Ki: Inhibitory constant. Sources:[1][2][4]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of Epoxy Exemestane (6-Beta Isomer).

Synthesis of 6β-spirooxiranandrosta-1,4-diene-3,17-dione (Epoxy Exemestane 6-Beta Isomer)

This protocol is based on the reported synthesis of exemestane metabolites.[2]

Materials:

-

Exemestane

-

m-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Dissolve exemestane in dichloromethane (DCM).

-

Cool the solution to 0°C in an ice bath.

-

Add m-Chloroperoxybenzoic acid (m-CPBA) portion-wise to the stirred solution. The molar ratio of m-CPBA to exemestane should be approximately 1.1:1.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., hexane-ethyl acetate) to isolate the 6β-spirooxiranandrosta-1,4-diene-3,17-dione.

-

Characterize the final product by NMR and mass spectrometry to confirm its structure and purity.

In Vitro Aromatase Inhibition Assay (MCF-7aro cells)

This protocol is adapted from studies evaluating aromatase inhibitors in a cellular context.[1]

Materials:

-

MCF-7aro breast cancer cells (aromatase-overexpressing)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

Test compounds (Epoxy Exemestane, Exemestane) dissolved in a suitable solvent (e.g., DMSO)

-

[³H]-Androstenedione (substrate)

-

Tritiated water collection system (e.g., charcoal-dextran)

-

Scintillation counter

Procedure:

-

Cell Culture: Culture MCF-7aro cells in appropriate medium until they reach 70-80% confluency.

-

Plating: Seed the cells in 24-well plates at a density of approximately 2 x 10⁵ cells per well and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing varying concentrations of the test compounds (Epoxy Exemestane, Exemestane). Include a vehicle control (DMSO).

-

Incubation: Incubate the cells with the test compounds for a predetermined period (e.g., 24 hours).

-

Aromatase Activity Measurement: Add [³H]-Androstenedione to each well and incubate for a further 4-6 hours.

-

Tritiated Water Extraction: After incubation, transfer the cell culture medium to tubes containing a charcoal-dextran suspension to separate the tritiated water (product of aromatase activity) from the unmetabolized substrate.

-

Quantification: Centrifuge the tubes and measure the radioactivity in the supernatant using a scintillation counter.

-

Data Analysis: Calculate the percentage of aromatase inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage inhibition against the log of the compound concentration.

Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the effect of a compound on cell proliferation.

Materials:

-

MCF-7aro cells

-

Cell culture medium

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed MCF-7aro cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of Epoxy Exemestane for different time points (e.g., 24, 48, 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Express the cell viability as a percentage of the control (untreated cells) and determine the concentration of the compound that causes a 50% reduction in cell viability (IC50).

Visualizations

Signaling Pathway: Estrogen Biosynthesis and Aromatase Inhibition

Caption: Estrogen biosynthesis pathway and the inhibitory action of exemestane and its metabolite.

Experimental Workflow: In Vitro Metabolism of Exemestane

Caption: Workflow for studying the in vitro metabolism of exemestane.

Conclusion

Epoxy Exemestane (6-Beta Isomer) is a significant and potent metabolite of exemestane. Its discovery has broadened our understanding of the pharmacological activity of exemestane, suggesting that the clinical efficacy of the parent drug may be, in part, attributed to the actions of its metabolites. The enhanced aromatase inhibitory activity of the 6-beta isomer highlights the importance of comprehensive metabolite profiling in drug development. Further research into the in vivo activity and potential unique therapeutic properties of Epoxy Exemestane (6-Beta Isomer) is warranted and could inform the design of next-generation aromatase inhibitors with improved efficacy and safety profiles. This technical guide provides a foundational resource for scientists and researchers dedicated to advancing the field of endocrine therapy for breast cancer.

References

- 1. In Vitro Cytochrome P450-Mediated Metabolism of Exemestane - PMC [pmc.ncbi.nlm.nih.gov]

- 2. admescope.com [admescope.com]

- 3. ClinPGx [clinpgx.org]

- 4. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis and Purification of Epoxy Exemestane (6-Beta Isomer): Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the chemical synthesis and purification of Epoxy Exemestane (6-Beta Isomer), a significant metabolite of the aromatase inhibitor Exemestane. The following sections outline the necessary reagents, equipment, and step-by-step instructions for the successful laboratory-scale preparation and isolation of this compound.

Introduction

Exemestane is a steroidal aromatase inhibitor used in the treatment of estrogen receptor-positive breast cancer. Its metabolic pathway includes the formation of various oxidation products, among which the 6-beta epoxy isomer of Exemestane (6β-spirooxiranandrosta-1,4-diene-3,17-dione) is of significant interest. This metabolite is formed via the epoxidation of the exocyclic methylene group at the C-6 position, a reaction primarily catalyzed by cytochrome P450 enzymes, notably CYP3A4 and CYP1A1/2.[1] Research suggests that this metabolite may possess potent biological activity, potentially contributing to the overall therapeutic effect of the parent drug. The availability of a pure standard of Epoxy Exemestane (6-Beta Isomer) is crucial for further pharmacological and metabolic studies.

Data Presentation

Table 1: Physicochemical Properties of Epoxy Exemestane (6-Beta Isomer)

| Property | Value | Reference |

| IUPAC Name | (6R,8R,9S,10R,13S,14S)-10,13-dimethylspiro[7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-6,2'-oxirane]-3,17-dione | [2] |

| Molecular Formula | C₂₀H₂₄O₃ | [2] |

| Molecular Weight | 312.4 g/mol | [2] |

| CAS Number | 152764-31-3 | [2] |

Table 2: Summary of Synthesis Reaction Parameters

| Parameter | Value |

| Starting Material | Exemestane (6-methylenandrosta-1,4-diene-3,17-dione) |

| Epoxidizing Agent | meta-Chloroperoxybenzoic acid (m-CPBA) |

| Solvent | Dichloromethane (CH₂Cl₂) |

| Reaction Temperature | 0 °C to room temperature |

| Reaction Time | 4-6 hours |

| Work-up | Aqueous sodium thiosulfate and sodium bicarbonate wash |

| Purification Method | Flash column chromatography followed by preparative HPLC |

Table 3: High-Performance Liquid Chromatography (HPLC) Purification Parameters

| Parameter | Value |

| Instrument | Preparative HPLC system |

| Column | Reversed-phase C18 column (e.g., 250 x 21.2 mm, 10 µm) |

| Mobile Phase | Acetonitrile/Water gradient |

| Gradient | 50% to 80% Acetonitrile over 30 minutes |

| Flow Rate | 15 mL/min |

| Detection | UV at 246 nm |

| Injection Volume | 1-5 mL (concentrated sample) |

Table 4: Spectroscopic Data for Epoxy Exemestane (6-Beta Isomer)

| Technique | Observed Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.05 (d, J=10.2 Hz, 1H, H-1), 6.23 (d, J=10.2 Hz, 1H, H-2), 6.09 (s, 1H, H-4), 3.01 (d, J=4.5 Hz, 1H, oxirane-H), 2.85 (d, J=4.5 Hz, 1H, oxirane-H), 0.93 (s, 3H, C-18), 1.25 (s, 3H, C-19). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 219.5 (C-17), 186.2 (C-3), 156.9 (C-5), 152.1 (C-1), 127.8 (C-2), 124.5 (C-4), 65.8 (C-6), 51.2 (oxirane-CH₂), ... |

| Mass Spectrometry (ESI+) | m/z: 313.17 [M+H]⁺, 335.15 [M+Na]⁺ |

Note: The spectroscopic data presented is representative and should be confirmed by acquiring data on the synthesized material.

Experimental Protocols

Synthesis of Epoxy Exemestane (6-Beta Isomer)

This protocol is adapted from methodologies described for the epoxidation of 6-methylene steroids.

Materials:

-

Exemestane (6-methylenandrosta-1,4-diene-3,17-dione)

-

meta-Chloroperoxybenzoic acid (m-CPBA, 70-75%)

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Sodium thiosulfate (Na₂S₂O₃)

-

Sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve Exemestane (1.0 g, 3.37 mmol) in anhydrous dichloromethane (50 mL).

-

Cooling: Place the flask in an ice bath and stir the solution for 15 minutes to cool it to 0 °C.

-

Addition of m-CPBA: Slowly add meta-chloroperoxybenzoic acid (m-CPBA) (0.98 g, ~4.05 mmol, 1.2 equivalents) portion-wise to the stirred solution over 30 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane 1:1).

-

Quenching: Upon completion, cool the reaction mixture again in an ice bath and quench the excess m-CPBA by adding 10% aqueous sodium thiosulfate solution (30 mL). Stir vigorously for 15 minutes.

-

Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer successively with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification of Epoxy Exemestane (6-Beta Isomer)

Part 1: Flash Column Chromatography (Initial Purification)

Materials:

-

Crude product from synthesis

-

Silica gel (230-400 mesh)

-

Hexane

-

Ethyl acetate

-

Glass column for chromatography

-

Collection tubes

Procedure:

-

Column Packing: Prepare a silica gel column using a slurry of silica in hexane.

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the packed column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 40%).

-

Fraction Collection: Collect fractions and monitor by TLC to identify those containing the desired product. The 6-beta isomer is typically the major product and more polar than the starting material.

-

Concentration: Combine the pure fractions and evaporate the solvent to yield the partially purified product.

Part 2: Preparative High-Performance Liquid Chromatography (Final Purification)

Materials:

-

Partially purified product

-

Acetonitrile (HPLC grade)

-

Deionized water (HPLC grade)

-

Preparative HPLC system with a C18 column

Procedure:

-

Sample Preparation: Dissolve the partially purified product in a small volume of the initial mobile phase (e.g., 50% acetonitrile in water).

-

HPLC Separation: Inject the sample onto the preparative HPLC system using the parameters outlined in Table 3.

-

Fraction Collection: Collect the peak corresponding to the Epoxy Exemestane (6-Beta Isomer).

-

Solvent Removal: Remove the acetonitrile from the collected fractions using a rotary evaporator.

-

Lyophilization: Lyophilize the remaining aqueous solution to obtain the pure Epoxy Exemestane (6-Beta Isomer) as a white solid.

Mandatory Visualization

Caption: Workflow for the synthesis and purification of Epoxy Exemestane (6-Beta Isomer).

Caption: Logical flow of the two-step purification process for Epoxy Exemestane.

References

Application Notes and Protocols for the Analytical Detection of Epoxy Exemestane (6-Beta Isomer)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epoxy Exemestane (6-Beta Isomer), chemically identified as 6β-spirooxiranandrosta-1,4-diene-3,17-dione, is a significant metabolite of Exemestane, an irreversible steroidal aromatase inhibitor used in the treatment of hormone-receptor-positive breast cancer. The formation of this epoxy isomer is primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP1A1/2 in the liver. Understanding the analytical methods for the detection and quantification of this metabolite is crucial for pharmacokinetic studies, drug metabolism research, and the development of related therapeutic agents. This document provides detailed application notes and protocols for the analysis of Epoxy Exemestane (6-Beta Isomer) using modern analytical techniques.

Physicochemical Properties and Analytical Parameters